(1-Carbonochloridoylpiperidin-4-yl)methyl acetate

Description

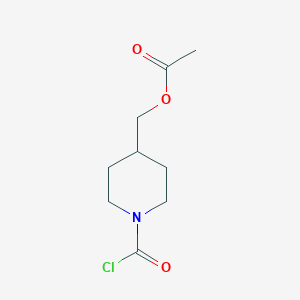

(1-Carbonochloridoylpiperidin-4-yl)methyl acetate is a specialized organic compound featuring a piperidine backbone substituted with a carbonochloridoyl (-COCl) group at the 1-position and a methyl acetate (-OAc) ester at the 4-position. Its molecular structure (Figure 1) combines reactive and solvent-like functionalities:

- Carbonochloridoyl group: A highly reactive acyl chloride moiety, enabling participation in acylation reactions.

- Methyl acetate ester: A polar, volatile group with solvent properties, widely used in industrial applications .

- Piperidine ring: A six-membered nitrogen-containing heterocycle, common in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

(1-carbonochloridoylpiperidin-4-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO3/c1-7(12)14-6-8-2-4-11(5-3-8)9(10)13/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYPRDSJAAVRTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCN(CC1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Carbonochloridoylpiperidin-4-yl)methyl acetate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the carbonochloridoyl and methyl acetate groups. One common method involves the acylation of piperidine with chloroformate derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation processes using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Carbonochloridoylpiperidin-4-yl)methyl acetate can undergo various chemical reactions, including:

Substitution Reactions: The carbonochloridoyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the carbonochloridoyl group.

Hydrolysis: Carboxylic acid and alcohol.

Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

(1-Carbonochloridoylpiperidin-4-yl)methyl acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Carbonochloridoylpiperidin-4-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonochloridoyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Methyl [1-(4-Fluorobenzyl)-4-Piperidinyl]acetate Hydrochloride ()

This compound shares a piperidine core and methyl acetate group but replaces the carbonochloridoyl with a 4-fluorobenzyl substituent. Key differences include:

| Property | (1-Carbonochloridoylpiperidin-4-yl)methyl Acetate | Methyl [1-(4-Fluorobenzyl)-4-Piperidinyl]acetate |

|---|---|---|

| Functional Group at C1 | Carbonochloridoyl (-COCl) | 4-Fluorobenzyl (-CH₂C₆H₄F) |

| Reactivity | High (acyl chloride reactivity) | Moderate (benzyl group inert under mild conditions) |

| Polarity | High due to -COCl and ester | Moderate (dominated by benzyl hydrophobicity) |

| Applications | Likely acylation reagent or intermediate | Pharmaceutical candidate (e.g., CNS drugs) |

The carbonochloridoyl group in the target compound enhances its utility in synthesizing amides or esters, whereas the fluorobenzyl analog may prioritize lipophilicity for drug bioavailability .

Methyl Acetate Derivatives ()

Methyl acetate (CH₃COOCH₃) is a simple ester with broad industrial use. Comparisons with the target compound’s methyl acetate moiety:

While methyl acetate is a green solvent replacement for acetone or ethyl acetate , the target compound’s ester group may serve primarily as a solubilizing moiety rather than a standalone solvent.

Carbonochloridoyl-Containing Compounds

Acyl chlorides like acetyl chloride (CH₃COCl) share the reactive -COCl group. Key contrasts:

| Property | Acetyl Chloride | Target Compound |

|---|---|---|

| Structure | Simple linear molecule | Complex heterocyclic structure |

| Reactivity | Extremely reactive, volatile | Moderated by steric hindrance of piperidine |

| Applications | Acetylation in organic synthesis | Potential for targeted acylation in drug design |

The piperidine ring in the target compound may reduce volatility and direct reactivity, making it more suitable for controlled synthetic steps compared to simpler acyl chlorides.

Research Findings and Industrial Relevance

- Stability Considerations : While methyl acetate is stable under ambient conditions , the -COCl group likely necessitates anhydrous storage to prevent hydrolysis.

- Pharmaceutical Potential: Piperidine derivatives are prevalent in drug discovery (e.g., antipsychotics, analgesics). The target compound’s structure could serve as a precursor for bioactive molecules .

Biological Activity

(1-Carbonochloridoylpiperidin-4-yl)methyl acetate is a synthetic compound characterized by a piperidine ring with a carbonochloridoyl group at the 1-position and a methyl acetate group at the 4-position. This compound has garnered attention in scientific research for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular formula indicates the presence of chlorine, nitrogen, and oxygen, which contribute to its reactivity and interaction with biological systems.

Synthesis Methods

The synthesis of this compound typically involves acylation reactions using chloroformate derivatives in the presence of bases like triethylamine. This method allows for the introduction of both the carbonochloridoyl and methyl acetate functionalities onto the piperidine ring, facilitating further chemical transformations.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The carbonochloridoyl group acts as an electrophile, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction may modulate enzymatic activity or receptor functions, leading to various physiological effects.

Potential Therapeutic Applications

Research has indicated that compounds with similar structures may exhibit significant pharmacological properties, including:

- Anticholinesterase Activity : Compounds related to piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter degradation. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Analgesic Effects : Some piperidine derivatives have shown promise in pain management by modulating central nervous system pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of piperidine derivatives:

- Acetylcholinesterase Inhibition : A study demonstrated that related compounds could significantly inhibit AChE activity in vitro, suggesting potential applications in treating neurodegenerative diseases .

- Neuropharmacological Effects : Research involving animal models indicated that certain piperidine derivatives exhibit neuroprotective effects, possibly through antioxidant mechanisms or modulation of neurotransmitter levels .

- Toxicological Assessments : Toxicity studies have shown that while some derivatives are effective, they also possess varying levels of toxicity, necessitating careful evaluation of their safety profiles before therapeutic use .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Potential AChE inhibition | Unique carbonochloridoyl group |

| Methyl 2-(piperidin-4-yl)acetate hydrochloride | Anticholinergic effects | Hydrochloride salt form |

| (1-Carbonochloridoylpiperidin-4-yl)methyl chloride | Similar electrophilic properties | Chloride instead of acetate |

This table illustrates how this compound compares with similar compounds, highlighting its unique structural features and potential biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.